molecular formula C11H14N2 B14710885 Butyl(phenyl)cyanamide CAS No. 20914-21-0

Butyl(phenyl)cyanamide

Cat. No.: B14710885
CAS No.: 20914-21-0
M. Wt: 174.24 g/mol
InChI Key: SMPBBSKNRFYRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(phenyl)cyanamide is an organic compound that belongs to the class of cyanamides. Cyanamides are characterized by the presence of a nitrile group (C≡N) attached to an amino group (NH2). The unique structure of cyanamides, including this compound, allows them to participate in a variety of chemical reactions, making them valuable in synthetic chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(phenyl)cyanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the reaction of butylamine with phenyl cyanoacetate in the presence of a base can yield this compound. Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using readily available starting materials. The process often employs continuous-flow systems to ensure efficient and safe production. The use of safer electrophilic cyanation reagents, such as sulfur-based reagents, has also been developed to minimize the hazards associated with traditional cyanation methods .

Chemical Reactions Analysis

Types of Reactions

Butyl(phenyl)cyanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of butyl(phenyl)cyanamide involves its unique structure, which allows it to interact with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to butyl(phenyl)cyanamide include:

Uniqueness

This compound is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other cyanamides. This uniqueness makes it valuable in the synthesis of specialized compounds and in various industrial applications .

Properties

CAS No.

20914-21-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

butyl(phenyl)cyanamide

InChI

InChI=1S/C11H14N2/c1-2-3-9-13(10-12)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3

InChI Key

SMPBBSKNRFYRRN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C#N)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.